molecular formula C18H21NO2 B14029074 [3-(Dibenzylamino)oxetan-2-yl]methanol

[3-(Dibenzylamino)oxetan-2-yl]methanol

Cat. No.: B14029074
M. Wt: 283.4 g/mol
InChI Key: SOYKOCDOUIBHOG-UHFFFAOYSA-N
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Description

(3-(dibenzylamino)oxetan-2-yl)methanol is a chemical compound with the molecular formula C18H21NO2 and a molecular weight of 283.36 g/mol . This compound features an oxetane ring, which is a four-membered cyclic ether, and a dibenzylamino group attached to the oxetane ring. The presence of these functional groups imparts unique chemical properties to the compound, making it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(dibenzylamino)oxetan-2-yl)methanol typically involves the cyclization of appropriate precursors. One common method is the intramolecular cyclization through C-O bond formation. For instance, the reaction of an epoxide with a dibenzylamine derivative under acidic conditions can yield the desired oxetane compound .

Industrial Production Methods

Industrial production of (3-(dibenzylamino)oxetan-2-yl)methanol may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and controlled reaction conditions to facilitate the cyclization process. The specific details of industrial methods are proprietary and may vary between manufacturers .

Chemical Reactions Analysis

Types of Reactions

(3-(dibenzylamino)oxetan-2-yl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of new derivatives with different functional groups .

Scientific Research Applications

(3-(dibenzylamino)oxetan-2-yl)methanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of (3-(dibenzylamino)oxetan-2-yl)methanol involves its interaction with molecular targets such as enzymes and receptors. The oxetane ring can undergo ring-opening reactions, which can lead to the formation of reactive intermediates that interact with biological molecules. The dibenzylamino group can also participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity .

Properties

Molecular Formula

C18H21NO2

Molecular Weight

283.4 g/mol

IUPAC Name

[3-(dibenzylamino)oxetan-2-yl]methanol

InChI

InChI=1S/C18H21NO2/c20-13-18-17(14-21-18)19(11-15-7-3-1-4-8-15)12-16-9-5-2-6-10-16/h1-10,17-18,20H,11-14H2

InChI Key

SOYKOCDOUIBHOG-UHFFFAOYSA-N

Canonical SMILES

C1C(C(O1)CO)N(CC2=CC=CC=C2)CC3=CC=CC=C3

Origin of Product

United States

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